Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a polycyclic hexahydroquinoline derivative with a tetrahydrofuran-2-ylmethyl ester group at position 3, a 2-methoxyphenyl substituent at position 7, and a 3-nitrophenyl group at position 4. The compound’s synthesis and structural determination likely employ crystallographic tools such as SHELXL for refinement and OLEX2 for structure solution and visualization, as these are industry-standard methods for small-molecule analysis .
Properties
IUPAC Name |
oxolan-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-17-26(29(33)38-16-21-9-6-12-37-21)27(18-7-5-8-20(13-18)31(34)35)28-23(30-17)14-19(15-24(28)32)22-10-3-4-11-25(22)36-2/h3-5,7-8,10-11,13,19,21,27,30H,6,9,12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWGJHYGXERNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran-2-ylmethyl group, followed by the introduction of the 7-(2-methoxyphenyl) and 4-(3-nitrophenyl) groups. The final steps involve the formation of the hexahydroquinoline ring and the carboxylate ester group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified is cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299944-94-8), documented in ECHEMI’s chemical database . Below is a detailed comparison of key structural and inferred properties:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | ECHEMI Compound (CAS 299944-94-8) |
|---|---|---|
| Ester Group | Tetrahydrofuran-2-ylmethyl (cyclic ether, moderate polarity) | Cyclohexyl (lipophilic, non-polar) |
| Position 4 Substituent | 3-Nitrophenyl (electron-withdrawing, meta-nitro group) | 4-Hydroxy-3-methoxyphenyl (electron-donating, polar) |
| Position 7 Substituent | 2-Methoxyphenyl (ortho-methoxy, steric hindrance) | Phenyl (non-functionalized, hydrophobic) |
| Molecular Weight (Calculated) | ~529.5 g/mol (C₃₀H₃₁N₃O₇) | ~515.6 g/mol (C₃₁H₃₄N₂O₆) |
| Potential Applications | Hypothesized: Nitro groups may confer redox activity or ligand-binding affinity | Likely: Antioxidant or anti-inflammatory applications |
Key Observations:
Ester Group Influence : The tetrahydrofuran-2-ylmethyl ester in the target compound enhances solubility in polar solvents compared to the cyclohexyl group in the ECHEMI analog, which favors lipid membranes .
The ECHEMI compound’s 4-hydroxy-3-methoxyphenyl group suggests antioxidant properties, akin to natural phenolics like ferulic acid .
Steric and Electronic Factors : The 2-methoxyphenyl group at position 7 in the target compound introduces steric hindrance, which could limit rotational freedom and alter binding kinetics compared to the ECHEMI compound’s unsubstituted phenyl group.
Research Findings and Limitations
- Biological Activity: Direct pharmacological data are absent, but substituent trends suggest divergent applications: the target compound’s nitro group may align with antimicrobial or kinase-inhibitor roles, whereas the ECHEMI analog’s phenolic moiety implies antioxidant utility .
- Environmental Stability : Atmospheric degradation studies (e.g., hydroxyl radical reactivity) for similar volatile organics could inform environmental risk assessments, but extrapolation to this compound requires experimental validation.
Biological Activity
Overview
Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions that introduce functional groups such as methoxy and nitro groups to the quinoline structure.
Synthetic Route:
- Preparation of Tetrahydrofuran Group : The initial step involves creating the tetrahydrofuran moiety.
- Functionalization : Subsequent steps introduce the methoxy and nitrophenyl groups through electrophilic substitution reactions.
- Formation of Carboxylate Ester : The final steps involve esterification to yield the carboxylate form of the compound.
Biological Activity
The biological activity of this compound is primarily assessed through its interactions with various biological targets. Research indicates that it may exhibit:
Anticancer Properties : Preliminary studies suggest that compounds within this class can inhibit tumor growth in vitro and in vivo by modulating apoptosis pathways and cell cycle regulation.
Antimicrobial Effects : Some derivatives have shown activity against a range of bacteria and fungi, potentially through disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Mechanism of Action :
The exact mechanism remains under investigation; however, it is hypothesized that the compound interacts with specific proteins or enzymes involved in critical cellular processes. This interaction could lead to alterations in signaling pathways relevant to cancer progression or microbial resistance.
Case Studies
- In vitro Studies : A study demonstrated that Tetrahydrofuran-2-ylmethyl derivatives inhibited proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM.
- Animal Models : In murine models, administration of the compound resulted in reduced tumor sizes compared to control groups, suggesting potential efficacy in cancer therapy.
- Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
